molecular formula C12H11BrOS B12530328 3-Bromo-2-methoxy-4-methyl-5-phenylthiophene CAS No. 811830-43-0

3-Bromo-2-methoxy-4-methyl-5-phenylthiophene

Cat. No.: B12530328
CAS No.: 811830-43-0
M. Wt: 283.19 g/mol
InChI Key: CFJGRXXJJZBDRO-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4-methyl-5-phenylthiophene is an organic compound with the molecular formula C12H11BrOS. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, methoxy, methyl, and phenyl substituents on the thiophene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-phenylthiophene typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxy-4-methyl-5-phenylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the regioselectivity of bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-4-methyl-5-phenylthiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated thiophenes or modified thiophene rings.

Scientific Research Applications

3-Bromo-2-methoxy-4-methyl-5-phenylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-4-methyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and other substituents can influence the compound’s affinity and selectivity for these targets, affecting its overall biological activity. In chemical reactions, the compound’s reactivity is governed by the electronic and steric effects of its substituents, which dictate the pathways and products of its transformations.

Comparison with Similar Compounds

3-Bromo-2-methoxy-4-methyl-5-phenylthiophene can be compared with other thiophene derivatives, such as:

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenyl group.

    3-Bromo-2-ethoxy-5-methylphenylboronic acid: Contains an ethoxy group instead of a methoxy group.

    2-Methoxy-4-methyl-5-phenylthiophene: Lacks the bromine substituent.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

811830-43-0

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

3-bromo-2-methoxy-4-methyl-5-phenylthiophene

InChI

InChI=1S/C12H11BrOS/c1-8-10(13)12(14-2)15-11(8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

CFJGRXXJJZBDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)OC)C2=CC=CC=C2

Origin of Product

United States

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